molecular formula C3H5F3N2O B1266765 N-(2,2,2-trifluoroethyl)urea CAS No. 819-60-3

N-(2,2,2-trifluoroethyl)urea

Cat. No.: B1266765
CAS No.: 819-60-3
M. Wt: 142.08 g/mol
InChI Key: KBHCMKXZLFVXRD-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)urea: is an organic compound with the molecular formula C3H5F3N2O. It is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a urea moiety. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2,2,2-trifluoroethyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, this compound has been shown to affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage or altered physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic processes. For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2,2,2-trifluoroethylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Cycloaddition Reagents: Azides, alkenes, alkynes.

Major Products Formed:

    Substitution Products: Various substituted ureas.

    Oxidation Products: Trifluoroethyl carbamates.

    Cycloaddition Products: Cyclic urea derivatives.

Scientific Research Applications

Chemistry: N-(2,2,2-trifluoroethyl)urea is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts desirable properties to the synthesized molecules, such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the bioavailability and efficacy of pharmaceutical agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the production of various agrochemical products .

Comparison with Similar Compounds

  • N,N’-Bis(2,2,2-trifluoroethyl)urea
  • 2,2,2-Trifluoroethylamine
  • Trifluoroethyl isocyanate

Comparison: N-(2,2,2-trifluoroethyl)urea is unique due to its specific trifluoroethyl substitution on the urea moiety. This substitution enhances its chemical stability and reactivity compared to other similar compounds. For instance, N,N’-Bis(2,2,2-trifluoroethyl)urea has two trifluoroethyl groups, which can lead to different reactivity and applications .

Properties

IUPAC Name

2,2,2-trifluoroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCMKXZLFVXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290950
Record name N-(2,2,2-Trifluoroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-60-3
Record name 819-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,2,2-Trifluoroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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